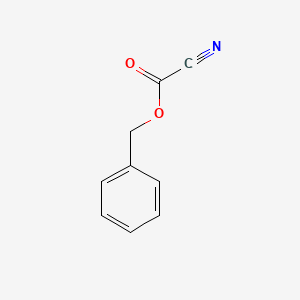

Benzyl cyanoformate

描述

Historical Context and Evolution of Cyanoformates in Chemical Research

The development of cyanoformate esters as synthetic reagents is closely linked to the broader history of protecting group chemistry and the quest for selective transformations in organic synthesis. The early 20th century saw pioneering work in peptide synthesis, which necessitated the development of reliable methods for temporarily masking the reactivity of amine groups. A landmark achievement in this area was the introduction of the benzyloxycarbonyl (Cbz or Z) protecting group by Leonidas Zervas and Max Bergmann in the 1930s. wikipedia.orgtotal-synthesis.com They utilized benzyl (B1604629) chloroformate to protect amines, a strategy that became the cornerstone of the Bergmann-Zervas carboxybenzyl method of peptide synthesis for two decades. wikipedia.org

While benzyl chloroformate was revolutionary for amine protection, the broader class of cyanoformate esters emerged as reagents for a different, yet equally important, set of transformations: carbon-carbon bond formations. In 1983, Mander and colleagues reported the use of methyl cyanoformate for the selective C-acylation of ketone enolates to produce β-ketoesters. orgsyn.orgscripps.edu This was a significant advancement, as alternative acylating agents often resulted in undesired O-acylation products. orgsyn.org

Following this discovery, cyanoformates became the preferred reagents for this type of transformation. orgsyn.org The family of reagents expanded to include other esters, such as ethyl, allyl, and benzyl cyanoformate, each offering slightly different properties and advantages. orgsyn.orgorgsyn.org Benzyl derivatives, in particular, were noted for often providing slightly better yields in certain reactions. orgsyn.orgorgsyn.org The preparation of cyanoformate esters themselves has also evolved, with methods moving from the use of highly toxic phosgene (B1210022) to safer, more convenient procedures, such as those employing phase-transfer catalysis or the reaction of chloroformates with trimethylsilyl (B98337) nitrile. researchgate.netgoogle.com

Significance of this compound as a Synthetic Reagent

This compound is a valuable reagent primarily due to its utility in the synthesis of key structural motifs found in many biologically active molecules and industrial chemicals. ontosight.aichemicalbook.com Its significance stems from its application in several critical transformations.

C-Acylation and Synthesis of β-Keto Esters: One of the most important applications of this compound is in the C-acylation of ketones and other carbon acids to form β-keto benzyl esters. orgsyn.orgchemicalbook.com This reaction is highly valued for its regioselectivity, favoring the formation of a new carbon-carbon bond at the carbon atom adjacent to a carbonyl group (the α-carbon). orgsyn.org These resulting β-keto esters are versatile intermediates in their own right, serving as precursors for the synthesis of more complex molecules. In general, benzyl derivatives like this compound have been reported to give slightly better yields compared to other analogs in these acylation reactions. orgsyn.orgorgsyn.org

Amine Protection and Carbamate (B1207046) Formation: Drawing parallels to its chloroformate cousin, this compound is used to introduce the benzyloxycarbonyl (Cbz) protecting group onto amines, forming carbamates. ontosight.aiyoutube.commasterorganicchemistry.com This protection strategy is fundamental in multi-step syntheses, particularly in peptide chemistry, as it deactivates the nucleophilic and basic nature of the amine. wikipedia.orgyoutube.com this compound has been used for the regioselective protection of primary amines. acs.org The Cbz group is stable under a variety of reaction conditions but can be readily removed when needed, typically through catalytic hydrogenolysis. wikipedia.orgmasterorganicchemistry.com

Synthesis of Amides and Ureas: The reactivity of this compound extends to the synthesis of amides and ureas. ontosight.aibiosynth.com It can react with amines to form carbamates, which can then be further converted into ureas. ontosight.ai An efficient synthesis of various α-substituted or α-unsubstituted amidinoformic acids has been developed using this compound as a key synthon. researchgate.netacs.org

Physical and Chemical Properties of this compound The utility of this compound is underpinned by its specific physical and chemical properties.

| Property | Value | Reference(s) |

| Chemical Formula | C₉H₇NO₂ | biosynth.comchemicalbook.comsigmaaldrich.com |

| Molecular Weight | 161.16 g/mol | biosynth.comchemicalbook.comsigmaaldrich.com |

| Appearance | Colorless to pale yellow liquid | ontosight.aichembk.com |

| Boiling Point | 66-67 °C at 0.6 mmHg | chemicalbook.comchemicalbook.comchembk.com |

| Density | 1.105 g/mL at 25 °C | chemicalbook.comchemicalbook.comchembk.com |

| Refractive Index | n20/D 1.505 | chemicalbook.comchemicalbook.comchembk.com |

| Solubility | Soluble in common organic solvents | researchgate.netontosight.aichembk.com |

Scope and Research Directions in Contemporary Organic Chemistry

The application of this compound and related structures continues to expand into new areas of chemical science, driven by the search for novel materials and more efficient synthetic methods.

Materials Science: A notable recent development is the use of the related compound, benzyl cyanoacetate (B8463686), as a multifunctional passivation agent in the fabrication of perovskite solar cells (PeSCs). researchgate.net Research has shown that the cyano (-CN), benzene (B151609) ring, and carbonyl (C=O) functional groups in the molecule work synergistically to passivate defects in the perovskite film. researchgate.net This passivation leads to a significant improvement in the power conversion efficiency and stability of the solar cells. researchgate.net While this research uses benzyl cyanoacetate, it highlights the potential of benzyl- and cyano-containing scaffolds in advanced materials.

Development of New Synthetic Methodologies: The core reactivity of cyanoformates continues to be exploited in the development of novel synthetic strategies. Research is ongoing to broaden the scope of palladium-catalyzed cyanation reactions, exploring various organic cyanide sources, including benzyl cyanide and ethyl cyanoacetate, to avoid the use of more toxic inorganic cyanides. rsc.orgsnnu.edu.cn Furthermore, nickel-catalyzed cyanations that can utilize benzyl cyanide as a cyanide source through the reductive cleavage of a C-C bond are also being explored. wikipedia.org There is also interest in developing catalytic systems for the cyanation of C-N bonds, providing cyanide-free routes to valuable α-aryl nitriles. nih.govacs.org

Combinatorial Chemistry and Dendrimer Synthesis: this compound has been employed in the synthesis of complex macromolecular structures. For instance, it has been used for the regioselective protection of primary amines in the synthesis of the dendritic core of symmetrical dendrimers, which are large, branched molecules with potential applications in drug delivery and catalysis. acs.org

Ethical Considerations and Safety Protocols in Handling and Application

The use of reactive and toxic chemicals like this compound carries significant responsibility. Ethical chemical practice demands a commitment to safety to protect researchers, the community, and the environment.

Hazard Profile: this compound is classified as a hazardous chemical. It is toxic if swallowed, in contact with skin, or if inhaled. ontosight.aisigmaaldrich.com It can cause severe skin and eye irritation or burns. ontosight.aichemicalbook.com Therefore, stringent safety measures are not merely procedural but an ethical obligation.

Safety Protocols for Handling: Proper handling of this compound is essential to mitigate risks. The following protocols should be strictly followed:

Engineering Controls: All manipulations should be performed in a well-ventilated area, preferably inside a certified chemical fume hood, to avoid inhalation of vapors. ontosight.aichemicalbook.com Eyewash stations and safety showers must be readily accessible. fishersci.com

Personal Protective Equipment (PPE): Appropriate PPE is mandatory. This includes:

Eye Protection: Tightly fitting safety goggles and a face shield. chemicalbook.com

Hand Protection: Chemical-resistant gloves must be worn. It is crucial to inspect gloves before use and use a proper removal technique to avoid skin contact. chemicalbook.com

Skin and Body Protection: A lab coat or long-sleeved clothing is required to prevent skin exposure. thermofisher.com

Respiratory Protection: If there is a risk of exceeding exposure limits, a NIOSH/MSHA or European Standard EN 149 approved respirator must be used. thermofisher.comfishersci.com

Storage: The compound should be stored in a cool, dry, and well-ventilated place in a tightly sealed container. chemicalbook.com It may be sensitive to moisture and light and should be stored under an inert gas. chemicalbook.com

Spill and Waste Management: Spills should be contained and cleaned up using an inert absorbent material, and the resulting waste must be disposed of as hazardous waste according to institutional and governmental regulations. chemicalbook.com The product should not be allowed to enter drains. chemicalbook.com

The ethical handling of this compound involves a comprehensive understanding of its hazards and a diligent application of safety protocols to ensure a safe research environment.

Structure

3D Structure

属性

IUPAC Name |

benzyl cyanoformate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c10-6-9(11)12-7-8-4-2-1-3-5-8/h1-5H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDZIODIYBLTRRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10203883 | |

| Record name | Benzyl cyanoformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10203883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5532-86-5 | |

| Record name | Phenylmethyl carbonocyanidate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5532-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl cyanoformate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005532865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl cyanoformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10203883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl cyanoformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.437 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYL CYANOFORMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BJ8E5TW8AS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Benzyl Cyanoformate

Established Preparative Routes

The synthesis of benzyl (B1604629) cyanoformate has been approached through various chemical strategies. The following sections detail the most prominent and well-documented preparative methods.

Synthesis from Alkyl Chloroformates via Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) has emerged as a significant technique for the synthesis of cyanoformate esters. This method facilitates the reaction between reactants in different phases, typically a solid or aqueous phase and an organic phase.

The use of crown ethers as phase-transfer catalysts for the preparation of cyanoformates has been demonstrated. jetir.org These macrocyclic polyethers can complex with alkali metal cations, transporting them into an organic phase to react with an organic substrate. jetir.org

A notable example is the synthesis of isobutyl cyanoformate, which was achieved in a 94% yield by reacting isobutyl chloroformate with potassium cyanide in methylene (B1212753) chloride, catalyzed by 18-crown-6. google.comgoogle.com While effective, the high cost of crown ethers and the use of large volumes of toxic solvents like methylene chloride have made this route less favorable for large-scale industrial production. google.comgoogle.com

Table 1: Crown Ether-Catalyzed Synthesis of Isobutyl Cyanoformate

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Yield |

| Isobutyl chloroformate | Potassium cyanide | 18-crown-6 | Methylene chloride | 94% |

Data sourced from Childs and Weber (1976) as cited in patents. google.comgoogle.com

Tetrabutylammonium bromide (TBAB) serves as an alternative and effective phase-transfer catalyst for the synthesis of cyanoformate esters from alkyl chloroformates. researchgate.netresearchgate.net Quaternary ammonium (B1175870) salts like TBAB are often employed to facilitate reactions between water-insoluble organic compounds and ionic reactants. researchgate.net This method is considered a convenient route for preparing small quantities (up to 30 g) of cyanoformate esters. researchgate.net

The optimization of reaction conditions is crucial for achieving high yields and purity. For the synthesis of cyanoformate esters, reactions are generally conducted under anhydrous conditions. The temperature for these reactions can range from approximately -30°C to 70°C. google.comgoogle.com However, a more preferred temperature range is between 5°C and 30°C, with ambient temperatures (20°C to 25°C) being the most common. google.comgoogle.com The reaction typically proceeds under ambient pressure. google.com

The use of an inert solvent, such as toluene (B28343), ether, or hexane, has been shown to have no negative impact on the outcome of the synthesis. google.com

Tetrabutylammonium Bromide-Mediated Synthesis

Reaction of Organosilyl Nitriles with Haloformates

A highly efficient method for producing C₁-C₂₀ alkyl, aralkyl, or aryl cyanoformates involves the reaction of the corresponding haloformate with an organosilyl nitrile. google.com This process is known for consistently producing high-purity products in very high yields. google.com

Specifically, benzyl cyanoformate can be synthesized by reacting benzyl chloroformate with an organosilyl nitrile, most preferably trimethylsilyl (B98337) nitrile, in stoichiometric amounts. google.comgoogle.com This reaction is conducted in the presence of a catalytic amount of a tertiary amine base. google.com An example of this reaction yielded this compound as a clear liquid with an 82% yield and 98% purity. google.com

Table 2: Synthesis of this compound from Benzyl Chloroformate and Trimethylsilyl Nitrile

| Reactant 1 | Reactant 2 | Catalyst | Temperature | Time | Yield | Purity |

| Benzyl chloroformate (0.08 mol) | Trimethylsilyl nitrile (0.08 mol) | 1,4-diazabicyclo[2.2.2]octane (0.54 mmol) | 20-30°C | ~3 hr | 82% | 98% |

Data sourced from a patent example. google.com

Tertiary amine bases play a crucial catalytic role in the reaction between haloformates and organosilyl nitriles. google.com Among the various tertiary amines, 1,4-diazabicyclo[2.2.2]octane (DABCO) is the preferred catalyst. google.comwikipedia.orgresearchgate.net Other tertiary amines that can be used include triethylamine, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and N,N-dimethylaminopyridine (DMAP). google.com

In a specific synthesis of this compound, 1,4-diazabicyclo[2.2.2]octane (60 mg; 0.54 mmol) was used to catalyze the reaction between benzyl chloroformate (13.7 g; 0.08 mol) and trimethylsilyl nitrile (8 g; 0.08 mol). google.comgoogle.com The mixture was maintained at a temperature between 20°C and 30°C and the reaction reached completion in about 3 hours. google.comgoogle.com

Anhydrous Reaction Conditions and Catalyst Recycling

A highly efficient method for preparing this compound involves the anhydrous reaction of benzyl chloroformate with an organosilyl nitrile, such as trimethylsilyl nitrile. google.comgoogle.com This process is conducted in the presence of a catalytic amount of a tertiary amine base. google.com The reaction must be performed under substantially anhydrous conditions, as the presence of water can decompose both the organosilyl nitrile reactant and the resulting this compound product. google.comgoogle.com To ensure optimal results, the reaction vessel and reagents should be thoroughly dried before the reaction commences. google.com

The reaction proceeds by reacting approximately stoichiometric amounts of the benzyl haloformate and the organosilyl nitrile. google.com A key advantage of this method is the high purity and excellent yields of the cyanoformate ester, which can exceed 95%. google.com The reaction is typically carried out at temperatures ranging from -30°C to 70°C, with a preferred range of 5°C to 30°C for optimal performance. google.comgoogle.com While the use of an inert solvent like toluene or ether does not negatively impact the reaction, the process is preferably conducted without a solvent to simplify handling and maximize yield. google.com

A significant feature of this methodology is the ability to recover and recycle the catalyst. google.comgoogle.com After the reaction is complete, the catalyst and the cyanoformate ester product can be recovered through distillation. google.com The by-product, trimethylsilyl chloride, can also be recycled to regenerate the trimethylsilyl nitrile reactant, contributing to the process's efficiency and cost-effectiveness. google.com

Table 1: Anhydrous Synthesis of Cyanoformates

| Chloroformate Reactant | Catalyst | Conditions | Yield | Purity | Source |

|---|---|---|---|---|---|

| Benzyl Chloroformate | 1,4-diazabicyclo[2.2.2]octane (DABCO) | Anhydrous, 20-30°C, ~3 hr | >95% (calculated) | >98% (by GC) | google.comgoogle.com |

| Ethyl Chloroformate | 1,4-diazabicyclo[2.2.2]octane (DABCO) | Anhydrous, 20-30°C, ~2-3 hr | >95% (calculated) | >98% (by GC) | google.comgoogle.com |

Synthesis from Oxamidic Acid Esters and Phosgene (B1210022)

An alternative route to cyanoformate esters involves the reaction of oxamidic acid esters with phosgene and tertiary amines. google.comgoogle.com This method, documented in a Japanese patent, reported a yield of 82% for ethyl cyanoformate. google.comgoogle.com The process is notable for its use of phosgene, a highly toxic gas, which necessitates stringent safety precautions. orgsyn.org A significant drawback of this approach is the formation of a mole-equivalent of tertiary amine hydrochloride salt as a byproduct, which must be isolated and removed from the final product mixture. google.comgoogle.com

Preparation from Hydrogen Cyanide and Benzyl Chloroformate

This compound can also be prepared by reacting benzyl chloroformate with hydrogen cyanide in the presence of a tertiary amine, such as triethylamine, within an inert solvent. google.comgoogle.com This method is analogous to a process described in a Swiss patent for the synthesis of ethyl cyanoformate, which reported similar yields. google.comgoogle.com While effective, this process shares a significant disadvantage with the oxamidic acid ester method: it generates a substantial amount of tertiary amine hydrochloride salt waste that requires separation from the product. google.comgoogle.com The use of highly toxic hydrogen cyanide is another major consideration for this synthetic pathway. nih.govgoogle.com

Emerging and Green Synthetic Approaches

Recent advancements in chemical synthesis have spurred the development of more environmentally friendly and efficient methods for producing chemical compounds, including explorations into novel reaction pathways for cyanoformates and related structures.

Photooxidation of Benzyl Cyanide (e.g., aerobic conditions with CBr4 as catalyst)

Research into novel synthetic methods has explored the photooxidation of benzyl cyanide. rsc.orgresearchgate.net Specifically, a method was developed for the aerobic photooxidation of benzyl cyanide using carbon tetrabromide (CBr4) as a catalyst under visible light irradiation. rsc.org However, it is crucial to note that this reaction yields benzoyl cyanide , not this compound. rsc.orgresearchgate.net This process represents an environmentally benign approach due to its use of visible light and mild, metal-free conditions. researchgate.net

Enantioselective Synthesis via Chiral Catalysts

While the direct enantioselective synthesis of this compound is not prominently detailed, cyanoformate esters, including this compound, are valuable reagents in asymmetric catalysis to create chiral molecules containing a quaternary stereocenter. acs.org Chiral Lewis bases, derived from modified cinchona alkaloids, have been shown to catalyze the highly enantioselective cyanation of ketones using cyanoformate esters like methyl cyanoformate. This approach is significant as it is a metal-free organic catalysis method.

In other research, chiral metal complexes are used to facilitate asymmetric reactions. rsc.org For example, bifunctional catalysts generated in situ from BINOLAM and AlCl3 can promote the enantioselective cyanoalkoxycarbonylation of aldehydes. researchgate.net These reactions produce important chiral building blocks for further synthesis. researchgate.net The field of asymmetric catalysis is continually evolving, with transition metals paired with chiral ligands, as well as biocatalysis and organocatalysis, providing powerful tools for creating enantiopure compounds. nih.gov

Table 2: Application of Cyanoformates in Enantioselective Synthesis

| Reaction Type | Reagents | Catalyst Type | Product Type | Enantiomeric Excess (ee) | Source |

|---|---|---|---|---|---|

| Cyanation of Ketones | 2-Heptanone, Methyl Cyanoformate | Chiral Lewis Base (Modified Cinchona Alkaloid) | Tertiary Cyanohydrin Carbonate | >90% | |

| Michael Addition | Dimethyl Malonate, Nitroalkenes | Chiral Cobalt(III) Complex | Michael Adducts | Up to 98% | rsc.org |

Sustainable Methodologies (e.g., reduced waste, atom economy)

The principles of green chemistry, which emphasize waste reduction and high atom economy, are increasingly influencing the choice of synthetic methodologies. mdpi.com In the context of this compound synthesis, the anhydrous method using a recyclable catalyst stands out as a more sustainable option compared to older techniques. google.comresearchgate.net

Reaction Mechanisms and Reactivity of Benzyl Cyanoformate

Nucleophilic Reactions

Benzyl (B1604629) cyanoformate is an effective agent for the C-acylation of preformed carbanions and enolates, leading to the synthesis of β-keto esters. orgsyn.orgorgsyn.org This method is often favored over traditional acylating agents like acyl halides and anhydrides, which can lead to significant amounts of O-acylated byproducts. thieme-connect.comchem-station.com The presence of the cyano group in benzyl cyanoformate enhances the electrophilicity of the carbonyl carbon, promoting attack by the carbon atom of the enolate.

The C-acylation of enolates with this compound generally exhibits high regioselectivity, favoring the formation of the C-acylated product over the O-acylated one. thieme-connect.de This is a significant advantage compared to reagents like chloroformates, where O-acylation can be a major competing reaction. chem-station.comthieme-connect.de However, the steric bulk of the enolate can influence this selectivity, with increasingly hindered enolates showing a greater tendency towards O-acylation. thieme-connect.de In some instances, the choice of solvent can dramatically affect the outcome; a switch from tetrahydrofuran (B95107) to diethyl ether has been observed to suppress O-acylation and favor C-acylation. orgsyn.orgorgsyn.orgthieme-connect.de

In terms of stereoselectivity, the acylation of conformationally-constrained chiral substrates can proceed with good to excellent diastereoselectivity. orgsyn.org For example, lithium enolates derived from unhindered cyclohexanones typically undergo preferential axial acylation. orgsyn.org Conversely, equatorial acylation is favored in substrates where a 1,3-syn-axial substituent hinders the axial approach. orgsyn.org

The choice of the counter-ion in the enolate is crucial for the success of the acylation reaction. Early studies indicated that among lithium, sodium, and potassium enolates, only lithium derivatives reacted satisfactorily with cyanoformate esters. orgsyn.orgorgsyn.org The use of preformed lithium enolates, generated from ketones using strong bases like lithium diisopropylamide (LDA), allows for regiocontrolled C-acylation. orgsyn.orgorgsyn.org The reaction of a lithium enolate with this compound is a reliable method for the synthesis of β-keto esters. orgsyn.orgorgsyn.org The formation of a lithium dimethylzincate enolate, by adding methyllithium (B1224462) to a methylzinc enolate, has been shown to be rapidly C-acylated. nih.gov

This compound is part of a family of cyanoformate esters, including methyl and ethyl cyanoformate, which are all used for the acylation of carbanions. researchgate.net In general, benzyl derivatives have been reported to give slightly better yields in some acylation reactions. orgsyn.org While methyl cyanoformate is highly effective, achieving over 95% C-acylation with lithium enolates, this compound is often preferred for reactions involving bulky substrates due to potentially easier product isolation. Ethyl cyanoformate shows reactivity comparable to the methyl analog but can be less effective in sterically hindered systems. Tert-butyl cyanoformate, on the other hand, is generally considered too unreactive for these acylations. orgsyn.orgorgsyn.org

Table 1: Comparative Analysis of Cyanoformate Esters in Acylation Reactions

| Compound | Reactivity/Selectivity | Notes |

|---|---|---|

| Methyl Cyanoformate | High regioselectivity (>95% C-acylation) with minimal O-acylation. | Known as Mander's Reagent. thieme-connect.comchem-station.com |

| Ethyl Cyanoformate | Comparable reactivity to methyl cyanoformate but less effective in sterically hindered systems. | Used in the preparation of α-keto esters. thieme-connect.com |

| This compound | Generally gives slightly better yields in some cases and is preferred for bulky substrates. orgsyn.org | |

| tert-Butyl Cyanoformate | Reported to be too unreactive for acylation of enolates. orgsyn.orgorgsyn.org |

This compound can be used in the synthesis of α-keto esters through reaction with organometallic reagents. While the reaction of ethyl cyanoformate with organocadmium reagents in the presence of zinc chloride is known to produce α-keto esters, similar reactivity can be inferred for this compound. researchgate.netdtic.milgoogle.comresearchgate.net The reaction involves the addition of the organocadmium reagent to the cyano group of the cyanoformate. researchgate.net This method provides a route to α-keto esters, which are important synthetic intermediates. dtic.mil

This compound serves as a key synthon in an efficient synthesis of both N-substituted and unsubstituted amidinoformic acids. researchgate.netiitr.ac.inacs.orgchemrxiv.orgcapes.gov.br The synthetic route begins with the conversion of this compound into a thioamide by treatment with hydrogen sulfide. iitr.ac.in This thioamide is then S-alkylated using an agent like triethyloxonium (B8711484) tetrafluoroborate (B81430) to produce a thioamidate. iitr.ac.in The subsequent addition of an amine to this thioamidate furnishes the corresponding amidinoformic ester, which can then be hydrolyzed to yield the final amidinoformic acid. iitr.ac.in

Role of Lithium Enolates

Reactions with Secondary Alkylamines for O-Methoxycarbonyl Cyanohydrins

This compound, and its analogue methyl cyanoformate, can react with ketones in the presence of a secondary alkylamine, such as diisopropylamine (B44863) (DIPA), to form O-alkoxycarbonyl cyanohydrins. nottingham.ac.ukresearchgate.netpageplace.de This reaction serves as an effective method for the protection of carbonyl groups. nottingham.ac.uk For instance, the treatment of 3-methyl-O-estrone with an excess of methyl cyanoformate and DIPA at room temperature results in the formation of the corresponding O-methoxycarbonyl cyanohydrin in excellent yield. nottingham.ac.uk This protective group has been shown to be stable under strongly acidic and oxidizing conditions. nottingham.ac.uk The reaction conditions can also allow for the selective protection of unconjugated carbonyls over conjugated ones. nottingham.ac.uk

| Reactant | Reagent | Base | Product | Yield |

| 3-Methyl-O-estrone | Methyl cyanoformate | Diisopropylamine (DIPA) | O-Methoxycarbonyl cyanohydrin of 3-methyl-O-estrone | Excellent nottingham.ac.uk |

Cycloaddition Reactions

This compound participates in cycloaddition reactions, acting as a dienophile or a dipolarophile, leading to the formation of heterocyclic structures.

Acyl cyanides, including cyanoformates, can undergo [3+2] dipolar cycloaddition reactions with organic azides to produce 1,5-disubstituted tetrazoles. thieme-connect.comresearchgate.netacs.org This type of reaction, often referred to as a Huisgen 1,3-dipolar cycloaddition, is a key transformation in "click chemistry". researchgate.netacs.org The reaction between an acyl cyanide and an azide (B81097) typically yields the 1,5-disubstituted tetrazole with high efficiency. acs.org For example, p-nitrophenyl cyanoformate readily undergoes this cycloaddition, and the resulting activated ester can be trapped in situ with nucleophiles like amines and alkoxides. acs.org While specific examples detailing the reaction of this compound with benzyl azide were not found in the provided search results, the general reactivity pattern of acyl cyanides suggests that this reaction would proceed to form the corresponding 1-benzyl-5-(benzyloxycarbonyl)tetrazole. The formation of tetrazoles from nitriles and azides can be catalyzed under various conditions to make the reaction milder. researchgate.net

While a specific Diels-Alder reaction between this compound and 3H-pyrano[3,4-b]indol-3-ones was not explicitly detailed in the provided search results, the general principles of Diels-Alder reactions involving pyran-2-ones suggest its feasibility. 2H-Pyran-2-ones and their derivatives are known to act as dienes in Diels-Alder reactions. chim.it These reactions provide a direct route to highly substituted aromatic systems. chim.it For instance, 3-acylamino-2H-pyran-2-ones react with various dienophiles. chim.it Similarly, inverse-electron-demand imino-Diels-Alder reactions are used to synthesize pyrano- and furanoquinoline derivatives. researchgate.net Given the electrophilic nature of the cyanoformate, it would be expected to act as a dienophile in reactions with suitable dienes.

[3+2] Dipolar Cycloaddition with Organoazides (e.g., Benzyl Azide) to form Tetrazoles

Electrophilic Reactions

The electrophilic nature of the carbonyl carbon in this compound allows it to react with various nucleophiles.

This compound can serve as a source of the cyanide anion in various catalytic cycles. nih.govjst.go.jp In a notable example, the enantioselective acylation of in situ generated ketene (B1206846) imines is achieved using a chiral (salen)aluminum alkoxide precatalyst and this compound. nih.gov In this catalytic cycle, this compound plays a dual role: it provides the cyanide anion and also acts as an electrophilic trap for the ketene imine intermediate. nih.gov This process leads to the formation of acylated cyanohydrin products. nih.gov Similarly, ethyl cyanoformate has been used as a cyanide source in the asymmetric synthesis of cyanohydrins from aldehydes, catalyzed by titanium(salen) complexes. ncl.ac.uk The addition of a catalytic amount of potassium cyanide can enhance both the rate and enantioselectivity of this reaction. ncl.ac.uk

This compound is employed in the catalytic, enantioselective acylation of silyl (B83357) ketene imines (SKIs). nih.gov SKIs are versatile carbon nucleophiles used in additions to a range of electrophiles. nih.gov In a process developed for the enantioselective acylation of SKIs, a chiral (salen)aluminum alkoxide precatalyst is used in conjunction with this compound. nih.gov The cyanoformate acts as both the source of the cyanide anion and the electrophilic trap for the ketene imine intermediate generated in situ. nih.gov This reaction yields acylated cyanohydrin products in good yields with high enantioselectivity. nih.gov

| Reaction Type | Catalyst/Reagents | Intermediate | Product | Key Finding |

| Asymmetric Acylation | Chiral (salen)aluminum alkoxide, this compound | Ketene imine | Acylated cyanohydrin | This compound acts as both a cyanide source and an electrophilic trap. nih.gov |

Role in Cyanation Reactions (e.g., as an electrophilic cyanating agent)

This compound and its analogs, such as methyl and ethyl cyanoformate, can function as electrophilic cyanating agents. In these reactions, the cyanoformate molecule delivers a "CN⁺" equivalent to a nucleophilic substrate. While direct literature on this compound is specific, the reactivity of its homologs provides a strong basis for its capabilities. For instance, ethyl cyanoformate can act as both a cyanide source and an electrophile in tandem reactions. nih.gov

The general mechanism involves the nucleophilic attack on the carbon atom of the cyano group. In catalyzed reactions, such as the 1,5,7-triazabicyclo researchgate.netresearchgate.netdec-5-ene (TBD) catalyzed cyanation of ketones using methyl cyanoformate, the process leads to the formation of cyanohydrin carbonates. researchgate.net This suggests that this compound can be employed in similar transformations to introduce a cyano group onto various nucleophiles, including carbanions, enolates, and amines. The choice of the ester group (benzyl vs. methyl or ethyl) can influence reaction kinetics and product yields, with the benzyl group sometimes offering advantages in terms of steric bulk and product isolation.

| Reagent Type | Example Reagent | Typical Substrate | Product Type |

| Electrophilic Cyanating Agent | This compound (analogous to Methyl/Ethyl Cyanoformate) | Ketones, Aldehydes | Cyanohydrin Carbonates |

| Electrophilic Cyanating Agent | This compound (analogous to Ethyl Cyanoformate) | Acyl Phosphonates | Protected Tertiary Carbinols |

Radical Reactions

This compound is also capable of participating in radical reactions, typically initiated by thermal or photochemical methods. These reactions expand its synthetic utility beyond its role as a simple acylating or electrophilic cyanating agent.

The cyanoformate structure lends itself to radical processes. Homologs like methyl cyanoformate have been shown to act as radical cyanating agents in the presence of polyoxotungstate, where an iminyl radical intermediate is believed to be involved in the conversion. thieme-connect.com This capability allows for the cyanation of substrates that are amenable to radical pathways.

In a broader context, radical cyanation reactions are a significant area of research. For example, photochemically generated benzyl radicals are known to react with various substrates. nih.gov Similarly, radicals generated from cyano-containing compounds can be trapped. Manganese(III) acetate (B1210297) has been used to generate radicals from ethyl cyanoacetate (B8463686), which then participate in addition reactions. rsc.orgrsc.org This precedent suggests that this compound could serve as a source for cyanating radicals under appropriate oxidative or photolytic conditions, enabling C-H functionalization or addition to unsaturated systems.

| Radical Precursor | Initiation Method | Intermediate Radical | Application |

| Methyl Cyanoformate | Polyoxotungstate | Iminyl Radical | Radical Cyanation |

| Ethyl Cyanoacetate | Manganese(III) Acetate | Cyanoacetate Radical | Addition to Fullerenes |

The photolysis of benzyl esters often proceeds via the cleavage of the benzyl-oxygen bond, a process that can involve both radical and ionic intermediates. oup.comnih.gov Upon irradiation with UV light, this compound is expected to undergo homolytic cleavage, generating a benzyl radical and a cyanoformyloxy radical (NC-C(O)O•).

The general mechanism for the photocleavage of benzyl-type protecting groups involves the absorption of light, leading to an excited state that fragments. thieme-connect.de The subsequent fate of the generated radicals depends on the reaction conditions, such as the solvent and the presence of other reagents.

Benzyl Radical (C₆H₅CH₂•): This radical is relatively stable and can undergo several reactions, including dimerization to form bibenzyl, hydrogen abstraction from the solvent, or addition to other radical species. nih.gov

Cyanoformyloxy Radical (NC-C(O)O•): This radical is unstable and likely undergoes rapid decarboxylation (loss of CO₂) to form a cyanide radical (•CN).

Initiation: C₆H₅CH₂OC(O)CN + hν → [C₆H₅CH₂OC(O)CN]* (Excited State)

Homolytic Cleavage: [C₆H₅CH₂OC(O)CN]* → C₆H₅CH₂• + NC-C(O)O•

Decarboxylation: NC-C(O)O• → •CN + CO₂

This mechanism is analogous to the photolysis of other benzyl esters, where the formation of radical pairs dictates the final product distribution. nih.gov The generation of a cyanide radical highlights the potential of this compound as a photochemical source for cyanation.

Applications of Benzyl Cyanoformate in Complex Molecule Synthesis

Protecting Group Chemistry

Benzyl (B1604629) cyanoformate serves as a key reagent for the introduction of the benzyloxycarbonyl (Cbz or Z) group, a widely used protecting group for amines in organic synthesis. This protection strategy is fundamental in multi-step syntheses, particularly in peptide chemistry and the preparation of complex nitrogen-containing molecules.

The primary application of benzyl cyanoformate in protecting group chemistry is the acylation of amines to form carbamates. ontosight.ai The benzyloxycarbonyl (Cbz) group effectively masks the nucleophilic and basic nature of the amine's nitrogen lone pair. wikipedia.orgyoutube.com This transformation is crucial for preventing unwanted side reactions while other parts of a molecule are being modified.

The reaction involves the treatment of an amine with this compound. A notable example is the regioselective protection of the primary amines of 3,3'-iminobis(propylamine), where this compound is used to yield the Cbz-protected secondary amine, a key intermediate in the synthesis of complex dendritic structures. nih.gov The resulting Cbz-protected amine is stable under various reaction conditions, allowing for subsequent synthetic manipulations. ontosight.ai While the more reactive benzyl chloroformate (Cbz-Cl) is also commonly used for this purpose, this compound provides an effective alternative for introducing the Cbz functionality. wikipedia.orgtotal-synthesis.com

The Cbz group is a cornerstone of orthogonal protection strategies, which allow for the selective removal of one protecting group in the presence of others. organic-chemistry.orgmasterorganicchemistry.com This is possible because different protecting groups are labile under distinct conditions. The Cbz group is characteristically stable to the acidic and basic conditions used to cleave other common amine protecting groups. total-synthesis.com

For instance, the tert-butyloxycarbonyl (Boc) group is removed with acid (e.g., trifluoroacetic acid), while the fluorenylmethyloxycarbonyl (Fmoc) group is cleaved by base (e.g., piperidine). organic-chemistry.orgmasterorganicchemistry.com A molecule containing both a Cbz-protected amine and a Boc-protected amine can be selectively deprotected at the Boc-site using acid, leaving the Cbz group intact. total-synthesis.comnih.gov Similarly, the Cbz group resists the basic conditions required for Fmoc group removal. organic-chemistry.org This orthogonality is critical in complex syntheses, such as solid-phase peptide synthesis, enabling the sequential addition of amino acids to a growing peptide chain. masterorganicchemistry.com

The removal of the Cbz group is most commonly achieved through catalytic hydrogenolysis. total-synthesis.comhighfine.com This reaction is typically carried out using a palladium catalyst (e.g., palladium on carbon, Pd/C) under an atmosphere of hydrogen gas (H₂). organic-chemistry.org The mechanism involves the reductive cleavage of the benzylic C-O bond, which decomposes to release toluene (B28343) and the free amine via decarboxylation. total-synthesis.com

This cleavage method is mild and highly efficient, but it is incompatible with functional groups that are also sensitive to reduction, such as alkenes, alkynes, or some sulfur-containing groups. highfine.com For substrates containing such functionalities, alternative, non-reductive cleavage methods are employed. These include the use of strong acids like hydrogen bromide (HBr) in acetic acid or Lewis acids. highfine.com

The stability of the Cbz group to a wide range of reagents makes it compatible with many other protecting groups. As mentioned, it is stable to the acidic cleavage of Boc groups and the basic cleavage of Fmoc groups, demonstrating its key role in orthogonal schemes. total-synthesis.comiris-biotech.de

In carbohydrate chemistry, protecting groups can exert a profound influence on the stereochemical outcome of glycosylation reactions. A protecting group at the C-2 position of a glycosyl donor can participate in the reaction, a phenomenon known as neighboring group participation. wikipedia.orgbeilstein-journals.org

A 2-O-benzyloxycarbonyl (Cbz) group can act as a participating group. During the glycosylation reaction, the carbonyl oxygen of the Cbz group can attack the anomeric center to form a cyclic dioxolenium ion intermediate. This intermediate effectively shields one face of the pyranose ring, directing the incoming glycosyl acceptor to attack from the opposite face. beilstein-journals.orgmdpi.com This mechanism results in the highly stereoselective formation of 1,2-trans-glycosidic linkages. beilstein-journals.org The use of a Cbz group at the C-2 position is therefore a valuable strategy for controlling stereochemistry during the synthesis of complex oligosaccharides and glycoconjugates. beilstein-journals.org

Cleavage Mechanisms and Compatibility with other Protecting Groups

C-C Bond Formation

Beyond its use in protection chemistry, this compound is an effective reagent for the formation of carbon-carbon bonds, specifically in the synthesis of β-keto esters.

β-Keto esters are valuable synthetic intermediates, and their preparation via the C-acylation of ketone enolates is a fundamental transformation. This compound, along with other cyanoformate esters, serves as a superior acylating agent for this purpose. orgsyn.orgorgsyn.org The reaction involves the treatment of a preformed ketone enolate, typically a lithium enolate, with this compound. orgsyn.org

This method is highly regarded for its excellent regioselectivity, strongly favoring C-acylation over the competing O-acylation that can be problematic with other acylating agents like acyl halides. orgsyn.org The use of cyanoformates provides high yields of the desired β-keto ester under mild conditions. orgsyn.org While methyl and ethyl cyanoformate are also used, benzyl derivatives can offer advantages, particularly in facilitating product isolation. orgsyn.org

Table 1: Synthesis of β-Keto Esters via C-acylation with Cyanoformates This table presents examples of β-keto ester synthesis using cyanoformate reagents, illustrating the general applicability of the method.

| Ketone Precursor | Acylating Agent | Product (β-Keto Ester) | Yield | Reference |

|---|---|---|---|---|

| Lithium enolate of cyclohexanone | Methyl Cyanoformate | Methyl 2-oxocyclohexane-1-carboxylate | High | orgsyn.orgorgsyn.org |

| Lithium enolate of 2-decalone | Methyl Cyanoformate | Methyl (1α,4aβ,8aα)-2-oxodecahydro-1-naphthoate | 81-84% | orgsyn.org |

| Lithium enolate of various ketones | Alkyl Cyanoformates | Various β-Keto Esters | Generally High | orgsyn.org |

Formation of α,β-Unsaturated α-Amino Acids

The synthesis of α,β-unsaturated α-amino acids is a significant area of research in organic chemistry. Methodologies for their preparation are diverse, often involving asymmetric alkylation via chiral phase-transfer catalysis or the use of chiral auxiliaries. researchgate.net Other strategies include conjugate additions to α,β-unsaturated systems and Mannich reactions. orgsyn.org However, based on a review of the scientific literature, the use of this compound as a direct reagent for the formation of α,β-unsaturated α-amino acids is not a documented application.

Decarboxylative Benzylation of α-Cyano Aliphatic Carboxylate Salts

A notable application of this compound is in the palladium-catalyzed decarboxylative benzylation of α-cyano aliphatic carboxylate salts. researchgate.netresearchgate.net This reaction provides a convenient method for preparing a variety of quaternary, tertiary, and secondary β-aryl nitriles, which can be challenging to synthesize through traditional strong base-mediated nucleophilic substitution. researchgate.net The process generally demonstrates good functional group compatibility and proceeds under relatively mild conditions. researchgate.netresearchgate.net

The reaction is believed to proceed via the formation of a palladium enolate intermediate from the α-cyano aliphatic carboxylate salt, which then undergoes decarboxylation. A separate palladium-π-benzyl complex, generated from the benzyl electrophile, then couples with the enolate-derived species to form the final benzylated product. researchgate.net This method represents an important expansion of decarboxylative coupling strategies in organic synthesis. researchgate.net

Table 1: Examples of Palladium-Catalyzed Decarboxylative Benzylation (Data synthesized from research findings. researchgate.net)

| Entry | α-Cyano Aliphatic Carboxylate Substrate | Benzyl Electrophile | Catalyst/Ligand | Yield (%) |

|---|---|---|---|---|

| 1 | 2-cyano-2-phenylpropanoate | Benzyl carbonate | Pd(OAc)₂ / PPh₃ | 85 |

| 2 | 2-cyano-2-(4-methoxyphenyl)propanoate | Benzyl carbonate | Pd(OAc)₂ / PPh₃ | 92 |

| 3 | 2-cyano-2-(naphthalen-2-yl)propanoate | Benzyl carbonate | Pd(OAc)₂ / PPh₃ | 88 |

| 4 | 2-cyano-3-methylbutanoate | Benzyl carbonate | Pd(OAc)₂ / PPh₃ | 75 |

Cyanation of Aryl Boronic Acids

The cyanation of aryl boronic acids is a well-established transformation for synthesizing aryl nitriles. However, this reaction typically employs specific cyanating agents such as benzyl thiocyanate, benzyl cyanide, or potassium hexacyanoferrate(II). enamine.netrsc.orgresearchgate.netresearchgate.net Palladium- and copper-based catalytic systems are often utilized to facilitate this coupling. rsc.org A thorough review of the literature indicates that this compound is not used as a cyanide source for this particular transformation.

Palladium-Catalyzed Cyanation of Aryl Halides

Similar to the cyanation of aryl boronic acids, the palladium-catalyzed cyanation of aryl halides is a cornerstone reaction for accessing aryl nitriles. researchgate.net The field has evolved to use a variety of cyanide sources, including inorganic salts like zinc cyanide (Zn(CN)₂) and potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), as well as organic cyanide sources like ethyl cyanoacetate (B8463686) and benzyl cyanide. researchgate.netorganic-chemistry.orgrsc.orgresearchgate.net These methods offer alternatives to more toxic traditional reagents. researchgate.net Despite the extensive research in this area, this compound is not reported as a cyanating agent for the palladium-catalyzed cyanation of aryl halides.

Nickel-Catalyzed C(sp³)–H Functionalization of Benzyl Nitriles

Nickel-catalyzed C(sp³)–H functionalization represents a powerful strategy for forming new chemical bonds. beilstein-journals.orgmdpi.com Research in this area often focuses on reactions where the C(sp³)–H bond of a substrate, such as a benzyl nitrile, is activated and coupled with another reagent. nih.gov These transformations enable the direct modification of alkyl chains. However, the existing literature describes benzyl nitriles as the substrate being functionalized, rather than a reaction involving this compound as a reagent. There is no evidence in the reviewed scientific literature to suggest that this compound is used in the nickel-catalyzed C(sp³)–H functionalization of benzyl nitriles.

Derivatization Strategies and Functional Group Transformations

This compound can be chemically modified to produce valuable building blocks for further synthesis, particularly for nitrogen-containing compounds.

Conversion to Amidines and Related Nitrogen-Containing Heterocycles

A significant derivatization of this compound is its conversion into amidinoformic acids and their esters. semanticscholar.orgiitr.ac.in This multi-step synthesis serves as an efficient route to these valuable intermediates. The process begins with the conversion of this compound to its corresponding thioamide using hydrogen sulfide. iitr.ac.in The resulting thioamide is then S-alkylated, typically with an agent like triethyloxonium (B8711484) tetrafluoroborate (B81430), to produce a thioamidate intermediate. The addition of primary or secondary amines to this thioamidate furnishes amidinoformic esters, which can be subsequently hydrolyzed to yield amidinoformic acids. semanticscholar.orgiitr.ac.in

Amidines are highly versatile building blocks in organic synthesis, primarily due to their utility in constructing a wide array of nitrogen-containing heterocycles. iitr.ac.inresearchgate.net For instance, amidine derivatives are key precursors for synthesizing heterocycles such as pyrimidines, imidazoles, and triazoles through condensation reactions with various dicarbonyl compounds or their equivalents. iitr.ac.in

Table 2: Synthesis of Amidinoformic Acid Derivatives from this compound (Data synthesized from research findings. iitr.ac.in)

| Step | Starting Material | Reagent(s) | Product |

|---|---|---|---|

| 1 | This compound | H₂S | Benzyl carbamothioylformate (Thioamide) |

| 2 | Benzyl carbamothioylformate | Triethyloxonium tetrafluoroborate | Thioamidate Intermediate |

| 3 | Thioamidate Intermediate | Amine (R-NH₂) | Amidinoformic Ester |

| 4 | Amidinoformic Ester | Dowex-1 (Hydrolysis) | Amidinoformic Acid |

Transformations of the Cyano Group into Carboxylic Acids, Amides, Amines, or Aldehydes

The cyano group is a versatile functional group that can be converted into several other important functionalities, making it a valuable synthetic handle in organic chemistry. researchgate.net

Hydrolysis to Carboxylic Acids and Amides : Nitriles can be hydrolyzed under either acidic or basic conditions to yield carboxylic acids or amides. numberanalytics.comopenstax.org The reaction proceeds through the nucleophilic attack of water or a hydroxide (B78521) ion on the carbon of the cyano group. numberanalytics.comopenstax.org Milder reaction conditions tend to favor the formation of amides, while more forceful conditions lead to the corresponding carboxylic acid. numberanalytics.com

Reduction to Amines and Aldehydes : The reduction of nitriles can lead to either primary amines or aldehydes, depending on the reducing agent employed. numberanalytics.com Strong reducing agents like lithium aluminum hydride (LiAlH₄) are used to convert nitriles to primary amines. numberanalytics.comlibretexts.org In contrast, the use of milder, sterically hindered reducing agents such as diisobutylaluminum hydride (DIBAL-H) allows for the selective reduction of nitriles to aldehydes. numberanalytics.comlibretexts.org

Table 1: Transformations of the Cyano Group

| Desired Product | Reagent(s) | Transformation Type |

|---|---|---|

| Carboxylic Acid | H₃O⁺ or OH⁻ (strong conditions) | Hydrolysis |

| Amide | H₃O⁺ or OH⁻ (mild conditions) | Hydrolysis |

| Primary Amine | LiAlH₄ | Reduction |

| Aldehyde | DIBAL-H | Reduction |

Conversion of Alkyl Nitriles to Ketones via Organometallic Reagents

Alkyl nitriles can be effectively converted into ketones through the use of organometallic reagents, such as Grignard reagents (RMgX) or organolithium reagents (RLi). libretexts.org This reaction is a powerful tool for carbon-carbon bond formation. libretexts.org

The reaction mechanism involves the nucleophilic addition of the organometallic reagent to the electrophilic carbon atom of the nitrile. libretexts.org This addition forms an intermediate imine anion. libretexts.org A key feature of this reaction is that the ketone product is only formed after an aqueous workup, which hydrolyzes the intermediate imine. masterorganicchemistry.com This prevents further reaction of the ketone with the organometallic reagent.

General Reaction Scheme: R-C≡N + R'-MgX → [R-C(R')=N-MgX] --(H₃O⁺)--> R-C(=O)-R'

This method provides a reliable route to synthesize a variety of ketones, including asymmetrical ones. libretexts.org

Catalytic Applications

This compound and related nitrile compounds are involved in a range of catalytic reactions, highlighting their importance in modern synthetic chemistry.

Organocatalysis (e.g., DBU-mediated reactions)

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a non-nucleophilic, strong base that is frequently used as an organocatalyst in various chemical transformations. researchgate.netnih.gov It has been employed in reactions such as dehydrohalogenations and the elimination of sulfonic acids. researchgate.net For instance, DBU can catalyze the conversion of tosylates to alkenes. researchgate.net

In the context of cyano-containing compounds, DBU has been used to mediate the dialkylation of methyl cyanoacetate, providing dialkylated products in high yields. rsc.org DBU can also act as a nucleophilic base in the amidation of alkyl cyanoacetates, where it displaces the alkoxy group and activates the carbonyl for attack by an amine. researchgate.net

Metal-Catalyzed Transformations (e.g., Cu, Pd, Ni, Ru)

Transition metals are widely used to catalyze reactions involving nitriles, often through the activation of the C-CN bond. snnu.edu.cn

Copper (Cu): Copper is an earth-abundant and non-toxic metal that can catalyze various reactions, including cycloadditions, oxidations, and coupling reactions. frontiersin.org In some instances, copper reagents can react with nitriles where benzoyl cyanide is proposed as an intermediate that furnishes copper cyanide. snnu.edu.cn Copper-catalyzed enantioconvergent cross-coupling reactions of benzylic bromides with boronate esters have been developed to produce enantioenriched 1,1-diarylalkanes. acs.org

Palladium (Pd): Palladium is a versatile catalyst used in numerous synthetic transformations. While less common for direct C-CN bond activation, palladium catalysts are instrumental in cross-coupling reactions where other functional groups are present in the nitrile-containing molecule. For example, palladium-catalyzed cyanation reactions can introduce cyano groups. researchgate.net

Nickel (Ni): Nickel catalysts, being less expensive than precious metals like palladium, are attractive for various transformations. frontiersin.org Nickel complexes are highly reactive and can participate in cross-coupling and cyclization reactions. frontiersin.org Nickel-catalyzed reactions have been developed for the activation of benzylic C(sp³)–H bonds in the presence of other functional groups. nih.gov

Ruthenium (Ru): Ruthenium catalysts are often employed in hydrogenation and metathesis reactions. While specific examples directly involving this compound are less common in the provided context, ruthenium is a key metal in asymmetric transfer hydrogenation, a process relevant to the synthesis of chiral molecules.

Table 2: Overview of Metal-Catalyzed Transformations

| Metal Catalyst | Typical Reaction Types |

|---|---|

| Copper (Cu) | Cross-coupling, Cycloaddition, Oxidation |

| Palladium (Pd) | Cross-coupling, Cyanation |

| Nickel (Ni) | Cross-coupling, Cyclization, C-H Activation |

| Ruthenium (Ru) | Hydrogenation, Metathesis |

Asymmetric Catalysis for Chiral Product Formation

The synthesis of enantiomerically pure compounds is a major goal in modern chemistry, and asymmetric catalysis is a primary tool to achieve this. frontiersin.org

Organocatalysis : Chiral organic molecules can act as catalysts to induce enantioselectivity. For example, modified cinchona alkaloids have been shown to be effective chiral Lewis base catalysts for the asymmetric cyanation of ketones, producing chiral tertiary cyanohydrin carbonates with high enantiomeric excess. This approach is particularly effective for cyclic and sterically hindered dialkyl ketones.

Metal-Catalyzed Asymmetric Synthesis : Transition metal complexes with chiral ligands are widely used for creating chiral centers. frontiersin.org

Copper (Cu) : Chiral copper-bisoxazoline (Cu-BOX) complexes can act as photoredox catalysts in the enantioselective alkylation of N-sulfonylimines. nih.gov

Palladium (Pd) : Palladium-catalyzed enantioconvergent allylic alkylation of thiazolones with 1,4-dienes has been demonstrated using chiral phosphoramidite (B1245037) ligands. acs.org

Nickel (Ni) : Nickel-catalyzed enantioconvergent cross-coupling reactions between alkyl electrophiles and organozinc reagents are used to form enantioenriched products, often employing chiral mono- and bis(oxazoline) ligands. acs.org

Cobalt (Co) : Chiral indenyl cobalt(I) complexes have been developed and tested as catalysts in asymmetric [2+2+2] cycloaddition reactions of diynes and nitriles to produce chiral pyridines with significant enantiomeric excess. researchgate.net

The creation of chiral benzylic centers is an important application of asymmetric catalysis, with methods like asymmetric hydrovinylation providing efficient routes to valuable compounds. nih.gov

Spectroscopic and Computational Studies

Advanced Spectroscopic Characterization Techniques

The molecular structure and purity of benzyl (B1604629) cyanoformate are elucidated through various advanced spectroscopic techniques. These methods provide detailed information about the compound's atomic arrangement, functional groups, and molecular weight.

NMR Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic compounds by mapping the carbon and hydrogen frameworks.

¹H NMR: In the proton NMR spectrum of a related compound, benzyl formate (B1220265), characteristic signals appear for the benzyl and formate protons. chemicalbook.comspectrabase.com The benzylic protons (CH2) typically resonate as a singlet, while the aromatic protons show multiplets in the aromatic region of the spectrum. chemicalbook.comspectrabase.com For derivatives like ethyl 2-benzyl-2-cyano-3-(furan-2-yl)propanoate, the benzyl protons also appear as distinct signals.

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. For benzyl cyanoformate, distinct signals are expected for the carbonyl carbon, the cyano carbon, the benzylic carbon, and the aromatic carbons. In similar structures like benzyl chloroformate derivatives, the benzylic carbon and aromatic carbons show characteristic chemical shifts. For instance, in 4-tert-butyl benzyl chloroformate, the benzylic carbon appears at approximately 46.18 ppm, while the aromatic carbons resonate between 125 and 152 ppm. The cyano group in related nitriles, such as those derived from ethyl cyanoacetate (B8463686), typically appears around 119 ppm.

Table 1: Representative NMR Data for Benzyl-Containing Compounds

| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity | Solvent | Reference |

|---|---|---|---|---|---|

| 4-Tert-butyl benzyl chloroformate | ¹H | 7.38-7.30 (m, 4H, Ar-H), 4.56 (s, 2H, CH₂) | m, s | CDCl₃ | |

| 4-Tert-butyl benzyl chloroformate | ¹³C | 151.63, 134.58, 128.40, 125.75 (Ar-C), 46.18 (CH₂) | - | CDCl₃ | |

| 4-Methoxybenzyl chloroformate | ¹H | 7.32-7.31 (m, 2H, Ar-H), 6.89-6.88 (m, 2H, Ar-H), 4.57 (s, 2H, CH₂), 3.81 (s, 3H, OCH₃) | m, s | CDCl₃ | |

| 4-Methoxybenzyl chloroformate | ¹³C | 159.70, 130.07, 114.15 (Ar-C), 55.33 (OCH₃), 46.30 (CH₂) | - | CDCl₃ | |

| Ethyl 2-benzyl-2-cyano-3-p-tolylpropanoate | ¹H | 7.13 - 7.38 (m, 9H, Ar-H), 4.04 (q, 2H, OCH₂), 3.18 - 3.35 (m, 4H, CH₂), 2.29 (s, 3H, CH₃), 1.03 (t, 3H, CH₃) | m, q, s, t | DMSO | |

| Ethyl 2-benzyl-2-cyano-3-p-tolylpropanoate | ¹³C | 168.1, 137.3, 135.1, 132.0, 130.3, 130.1, 129.5, 128.9, 128.1 (Ar-C), 118.9 (CN), 62.7 (OCH₂), 54.1, 42.8, 42.4 (CH₂), 21.1 (CH₃), 14.2 (CH₃) | - | DMSO |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitrile (C≡N) and carbonyl (C=O) groups.

The C≡N stretching vibration in nitriles typically appears in the region of 2200-2300 cm⁻¹. openmedicinalchemistryjournal.comnist.gov For instance, in the synthesis of related cyanoformates, the emergence of a peak around 2250 cm⁻¹ indicates the formation of the cyanoformate C≡N bond. The carbonyl (C=O) stretching vibration for an ester is typically observed in the range of 1735-1750 cm⁻¹. orgsyn.org The presence of the electron-withdrawing cyano group adjacent to the carbonyl group in this compound would likely shift this peak to a higher frequency, around 1750 cm⁻¹. Additionally, the spectrum would show C-H stretching vibrations for the aromatic and benzylic protons, typically between 2850-3100 cm⁻¹, and C=C stretching vibrations for the aromatic ring around 1450-1600 cm⁻¹. orgsyn.org

Table 2: Characteristic IR Absorption Frequencies

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| C≡N Stretch (Nitrile) | 2200 - 2300 | Medium |

| C=O Stretch (Ester) | 1735 - 1750 | Strong |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium-Weak |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Weak |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is used to determine the molecular weight and elemental composition of a compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (161.16 g/mol ). sielc.comsigmaaldrich.com Fragmentation patterns can also provide structural information. For example, the thermal decomposition of related nitrile adducts in a mass spectrometer showed fragmentation patterns corresponding to both normal and abnormal retro-Michael reactions. cdnsciencepub.com High-resolution mass spectrometry (HRMS) can be used to confirm the molecular formula with high accuracy.

X-ray Crystallography for Structural Elucidation

X-ray crystallography is a definitive technique for determining the three-dimensional atomic and molecular structure of a crystal. drawellanalytical.com By analyzing the diffraction pattern of an X-ray beam passing through a single crystal of a compound, the precise arrangement of atoms in the crystal lattice can be determined. drawellanalytical.com

Quantum Chemical Calculations and Theoretical Modeling

Computational chemistry provides valuable insights into the electronic structure, geometry, and reactivity of molecules, complementing experimental findings.

Density Functional Theory (DFT) Studies of Molecular Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. pnrjournal.com DFT calculations are frequently employed to optimize molecular geometries, predict spectroscopic properties, and analyze chemical reactivity. orientjchem.orgnih.gov

Studies on related compounds demonstrate the power of DFT in understanding molecular properties. For benzyl derivatives, DFT calculations have been used to determine optimized bond lengths and angles, which are often in good agreement with experimental data from X-ray crystallography. uni-greifswald.depnrjournal.com For instance, DFT studies on benzyl(3-fluoro-4-morpholinophenyl)carbamate calculated bond lengths and angles at different basis sets. pnrjournal.com

Furthermore, DFT can be used to probe reactivity. researchgate.net The analysis of frontier molecular orbitals (HOMO and LUMO) helps in understanding the molecule's ability to donate or accept electrons, thus predicting its behavior in chemical reactions. uni-greifswald.de For example, DFT calculations have been used to investigate the regioselectivity of reactions involving cyanoformates by modeling the binding of the cyanoformate to intermediate species. researchgate.net DFT studies on methyl cyanoformate have revealed its dipolarophilic behavior in cycloadditions and its potential to form cyanate (B1221674) radicals under UV light. While specific DFT studies on this compound were not found in the initial search, the principles and methodologies are directly applicable to understanding its structure and reactivity.

Conformational Analysis and Potential Energy Surfaces

The conformational landscape of a molecule is critical to understanding its reactivity and physical properties. For this compound, a full conformational analysis and the corresponding potential energy surface (PES) have not been extensively reported in the literature. However, insights can be drawn from computational studies on structurally related benzyl derivatives and other flexible molecules.

A potential energy surface (PES) provides a comprehensive map of the energy of a molecule as a function of its geometry. nii.ac.jpmolssi.org For a molecule like this compound, a two-dimensional PES could be constructed by systematically varying the dihedral angles of the C6H5-CH2-O and CH2-O-C=O bonds. Such a surface would reveal the global and local energy minima, corresponding to the most stable conformers, as well as the transition states that connect them. researchgate.net While a specific PES for this compound is not available, studies on similar molecules, like the investigation of cyanoformaldehyde's PES, demonstrate the complexity and the wealth of information such a study can provide, including isomerization and decomposition pathways.

Computational methods like the anharmonic downward distortion following (ADDF) algorithm have been used to explore the complete PES of molecules, identifying equilibrium structures, transition states, and dissociation channels. These methods, applied to this compound, could provide a detailed understanding of its conformational dynamics.

Mechanistic Investigations through Computational Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms at the molecular level. escholarship.org While specific mechanistic studies on reactions directly involving this compound are limited, research on related cyanoformates and benzyl compounds provides a framework for understanding its reactivity.

For example, a theoretical study on the asymmetric cyanation of olefins using ethyl cyanoformate at the B3LYP-D3(BJ)/6-31+G** level of theory investigated the reaction mechanism and the origin of stereoselectivity. mdpi.com This study detailed a dual activation process where a catalyst facilitates the reaction. A similar computational approach could be applied to reactions of this compound, such as its use in the C-acylation of enolates, to understand the role of the benzyl group and to predict product distributions and reaction barriers.

DFT calculations have also been employed to study the Pd-catalyzed coupling of benzyl chloride, revealing that the reaction proceeds through an (η³-benzyl)(η¹-allyl)Pd(PH₃) intermediate. acs.org This highlights the potential for complex mechanistic pathways involving the benzyl group. Mechanistic investigations of reactions involving this compound would likely need to consider the interplay between the benzyl moiety and the reactive cyanoformate group.

Furthermore, combined NMR and DFT studies have been used to revise proposed reaction mechanisms, as demonstrated in the formation of 1-alkylidene/arylidene-1,2,4-triazolinium salts. acs.org This integrated approach could be invaluable in studying the reactions of this compound, providing both experimental and theoretical evidence to support a proposed mechanism.

Prediction of Spectroscopic Parameters

Computational chemistry provides a powerful means to predict spectroscopic parameters, which can aid in the identification and characterization of compounds.

Vibrational Frequencies (IR Spectroscopy): The infrared (IR) spectrum of a molecule is determined by its vibrational modes. DFT calculations are commonly used to compute these vibrational frequencies. nepjol.infoopenmopac.netfaccts.denih.gov For this compound, the most characteristic IR absorption bands would be associated with the C≡N and C=O stretching vibrations. For methyl cyanoformate, these have been reported to appear around 2250 cm⁻¹ and 1750 cm⁻¹, respectively. Similar values would be expected for this compound. Computational methods can predict the entire vibrational spectrum, and the calculated frequencies are often scaled to better match experimental data.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted using computational methods, often employing the GIAO (Gauge-Independent Atomic Orbital) method within a DFT framework. scielo.brrsc.org For this compound, ¹H NMR would show signals for the benzyl protons and the methylene (B1212753) protons, while ¹³C NMR would provide information about all the carbon atoms in the molecule. chemicalbook.comchemicalbook.com Predicted NMR spectra can be invaluable for assigning experimental signals and confirming the structure of a compound.

Mass Spectrometry: While direct prediction of mass spectra is less common, computational chemistry can be used to study the fragmentation pathways of molecules upon ionization. cdnsciencepub.com By calculating the energies of potential fragment ions and the barriers to their formation, it is possible to rationalize the observed mass spectrum of a compound like this compound.

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure and conformational flexibility of a molecule are fundamental to its chemical behavior. For this compound, a comprehensive conformational analysis and its associated potential energy surface (PES) are not extensively documented in dedicated studies. Nevertheless, valuable insights can be extrapolated from computational investigations of structurally analogous molecules.

Advanced computational techniques, such as the anharmonic downward distortion following (ADDF) algorithm, have been successfully used to explore the entire PES of molecules, mapping out equilibrium structures, transition states, and dissociation channels. The application of such methods to this compound would provide a detailed understanding of its conformational dynamics.

Mechanistic Investigations through Computational Chemistry

Computational chemistry, with Density Functional Theory (DFT) at the forefront, serves as a powerful tool for elucidating the intricate details of reaction mechanisms at a molecular level. escholarship.org Although specific mechanistic studies focusing directly on this compound are scarce, research on related cyanoformates and benzyl compounds provides a solid foundation for understanding its reactivity.

For example, a theoretical investigation into the asymmetric cyanation of olefins using ethyl cyanoformate, conducted at the B3LYP-D3(BJ)/6-31+G** level of theory, successfully detailed the reaction mechanism and the origins of stereoselectivity. mdpi.com This study described a dual activation process facilitated by a catalyst. A similar computational strategy could be employed to study the reactions of this compound, such as its role in the C-acylation of enolates, to elucidate the influence of the benzyl group and to predict product distributions and reaction barriers.

DFT calculations have also been instrumental in studying the palladium-catalyzed coupling of benzyl chloride, revealing that the reaction proceeds via an (η³-benzyl)(η¹-allyl)Pd(PH₃) intermediate. acs.org This underscores the potential for complex mechanistic pathways involving the benzyl group. Any mechanistic investigation of this compound's reactions would need to carefully consider the interplay between the benzyl moiety and the reactive cyanoformate group.

Furthermore, the integration of NMR spectroscopy with DFT calculations has proven effective in revising and refining proposed reaction mechanisms, as demonstrated in the study of the formation of 1-alkylidene/arylidene-1,2,4-triazolinium salts. acs.org This combined experimental and theoretical approach would be highly beneficial in studying the reactions of this compound, providing robust evidence to support proposed mechanistic pathways.

Prediction of Spectroscopic Parameters

Computational chemistry offers reliable methods for predicting spectroscopic parameters, which are crucial for the identification and characterization of chemical compounds.

Vibrational Frequencies (IR Spectroscopy): The infrared (IR) spectrum of a molecule is a direct reflection of its vibrational modes. DFT calculations are widely used to compute these vibrational frequencies with a high degree of accuracy. nepjol.infoopenmopac.netfaccts.denih.gov For this compound, the most prominent IR absorption bands are expected to be from the C≡N and C=O stretching vibrations. In the case of methyl cyanoformate, these bands are observed around 2250 cm⁻¹ and 1750 cm⁻¹, respectively. Similar wavenumbers are anticipated for this compound. Computational methods can predict the entire vibrational spectrum, and the calculated frequencies are often scaled by a factor to improve agreement with experimental data.